Digitoxin Digitoxin Digimed is a natural product found in Digitalis cariensis, Digitalis lanata, and Adenium obesum with data available.
A cardiac glycoside sometimes used in place of DIGOXIN. It has a longer half-life than digoxin; toxic effects, which are similar to those of digoxin, are longer lasting. (From Martindale, The Extra Pharmacopoeia, 30th ed, p665)
Brand Name: Vulcanchem
CAS No.: 71-63-6
VCID: VC0526083
InChI: InChI=1S/C41H64O13/c1-20-36(46)29(42)16-34(49-20)53-38-22(3)51-35(18-31(38)44)54-37-21(2)50-33(17-30(37)43)52-25-8-11-39(4)24(15-25)6-7-28-27(39)9-12-40(5)26(10-13-41(28,40)47)23-14-32(45)48-19-23/h14,20-22,24-31,33-38,42-44,46-47H,6-13,15-19H2,1-5H3
SMILES: CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CCC7C8=CC(=O)OC8)O)C)C)C)C)O)O
Molecular Formula: C41H64O13
Molecular Weight: 764.9 g/mol

Digitoxin

CAS No.: 71-63-6

Cat. No.: VC0526083

Molecular Formula: C41H64O13

Molecular Weight: 764.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Digitoxin - 71-63-6

CAS No. 71-63-6
Molecular Formula C41H64O13
Molecular Weight 764.9 g/mol
IUPAC Name 3-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Standard InChI InChI=1S/C41H64O13/c1-20-36(46)29(42)16-34(49-20)53-38-22(3)51-35(18-31(38)44)54-37-21(2)50-33(17-30(37)43)52-25-8-11-39(4)24(15-25)6-7-28-27(39)9-12-40(5)26(10-13-41(28,40)47)23-14-32(45)48-19-23/h14,20-22,24-31,33-38,42-44,46-47H,6-13,15-19H2,1-5H3
Standard InChI Key WDJUZGPOPHTGOT-UHFFFAOYSA-N
Isomeric SMILES C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)C)C)C)O)O
SMILES CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CCC7C8=CC(=O)OC8)O)C)C)C)C)O)O
Canonical SMILES CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CCC7C8=CC(=O)OC8)O)C)C)C)C)O)O
Appearance Solid powder
Colorform Very small elongated, rectangular plates from dilute alcohol
Prisms from dilute alcohol
White or pale buff microcrystalline powder
White leaflets or powder
Solid
Melting Point 493 to 495 °F when anhydrous (EPA, 1998)
255.5 °C
MP: 256-257 °C (anhydrous)

Chemical Structure and Pharmacological Profile

Chemical Composition

Digitoxin (C₄₁H₆₄O₁₃) consists of a steroid nucleus (digitoxigenin) linked to a trisaccharide moiety (three digitoxose molecules). This structure is critical for its affinity to Na⁺/K⁺-ATPase, the enzyme responsible for maintaining cellular electrochemical gradients . The sugar residues enhance solubility and receptor binding, while the steroid core mediates inhibitory effects on ion transport .

Pharmacokinetics

Digitoxin’s pharmacokinetic properties are distinct from other cardiac glycosides, as highlighted in Table 1.

Table 1: Pharmacokinetic Properties of Digitoxin

PropertyValueSource
Bioavailability98–100% (oral)
Protein Binding90–97%
Volume of Distribution0.5–0.8 L/kg
MetabolismHepatic (CYP3A4)
Half-Life7–8 days
Excretion60% urine, 40% feces

The extended half-life allows once-daily dosing, but necessitates careful monitoring to avoid toxicity . Unlike digoxin, which is renally excreted, digitoxin undergoes hepatic metabolism, making it safer for patients with chronic kidney disease .

Mechanism of Action and Therapeutic Effects

Inhibition of Na⁺/K⁺-ATPase

Digitoxin binds to the α-subunit of Na⁺/K⁺-ATPase, inhibiting ion exchange and increasing intracellular sodium concentrations . This elevates cytoplasmic calcium via the sodium-calcium exchanger, enhancing myocardial contractility—a cornerstone of its use in heart failure .

Electrophysiological Effects

By prolonging the refractory period of the atrioventricular node, digitoxin slows ventricular rate in atrial fibrillation . This effect is mediated through vagal activation and direct action on cardiac conduction tissues .

Clinical Applications

Atrial Arrhythmias

In atrial fibrillation, digitoxin achieves rate control at plasma concentrations of 15–25 ng/mL . Its long half-life minimizes dosing fluctuations, though therapeutic drug monitoring is essential to avoid toxicity .

CompoundEC₅₀ (nM)CC₅₀ (nM)Selectivity Index (CC₅₀/EC₅₀)
Digitoxin501002.0
Analogue 51230025.0
Analogue 9825031.3

Mechanistically, digitoxin downregulates the hERG potassium channel, which is upregulated during HCMV infection, disrupting viral replication .

Anticancer Activity

Digitoxin inhibits proliferation in breast and lung cancer cell lines at concentrations achievable in clinical practice (IC₅₀: 10–30 nM) . Its pro-apoptotic effects are linked to intracellular calcium overload and inhibition of topoisomerase II .

Comparative Analysis with Digoxin

Pharmacokinetic Advantages

Digitoxin’s hepatic metabolism and prolonged half-life reduce interdose variability, particularly in elderly patients or those with erratic drug adherence .

Limitations in Evidence Base

While digoxin benefits from extensive trial data (e.g., DIG trial), digitoxin’s evidence relies heavily on observational studies and pharmacokinetic modeling .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :